molecular formula C24H23N5O6 B1668668 10-Propargyl-5,8-dideazafolic acid CAS No. 76849-19-9

10-Propargyl-5,8-dideazafolic acid

Cat. No. B1668668
CAS RN: 76849-19-9
M. Wt: 477.5 g/mol
InChI Key: LTKHPMDRMUCUEB-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB 3717 is an antineoplastic agent;  folic acid antagonist;  enzyme inhibitor.

Scientific Research Applications

Biological and Biochemical Properties

10-Propargyl-5,8-dideazafolic acid, also known as CB3717, exhibits distinct biochemical pharmacological properties. It primarily acts on thymidylate synthase, unlike other compounds that inhibit dihydrofolate reductase as their primary action. By targeting thymidylate synthase, CB3717 impedes DNA replication through the depletion of dTTP but does not affect antipurine effects. It maintains its activity against cells resistant to transport-defective MTX and those that overproduce dihydrofolate reductase. This unique action makes CB3717 a significant compound for further study and potential application in cancer treatment strategies (Fry & Jackson, 2004).

Clinical Development and Combination Therapy

Pralatrexate (PDX; 10-propargyl 10-deazaaminopterin) is structurally related to 10-Propargyl-5,8-dideazafolic acid and has shown considerable promise in clinical settings, particularly for the treatment of relapsed and refractory peripheral T-cell lymphomas. Its development, from synthesis to FDA approval, outlines the biochemical basis of its superiority in activity compared to other antifolates. PDX's high affinity for the reduced folate receptor and folylpolyglutamate synthetase underpins its therapeutic effectiveness. Furthermore, PDX is being studied in combination with other chemotherapeutic and targeted agents, highlighting the potential for 10-Propargyl-5,8-dideazafolic acid derivatives in broader therapeutic applications (Zain & O’Connor, 2010).

properties

CAS RN

76849-19-9

Product Name

10-Propargyl-5,8-dideazafolic acid

Molecular Formula

C24H23N5O6

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t19-/m0/s1

InChI Key

LTKHPMDRMUCUEB-IBGZPJMESA-N

Isomeric SMILES

C#CCN(CC1=CC2=C(C=C1)NC(=NC2=O)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C#CCN(CC1=CC2=C(C=C1)NC(=NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB 3717;  CB-3717;  CB3717;  N(sup 10)-Propargyl-5,8-dideazafolic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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